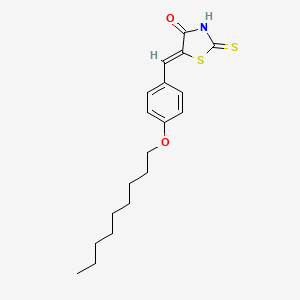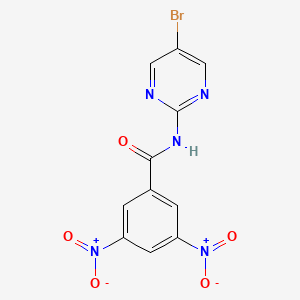![molecular formula C28H38N2O4 B10883801 (4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both benzylpiperidine and trimethoxybenzyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 4-benzylpiperidine with 1-(2,3,4-trimethoxybenzyl)-3-piperidylmethanone under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to facilitate the reactions .
化学反応の分析
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter systems, influencing the release and uptake of dopamine, norepinephrine, and serotonin. It may also inhibit certain enzymes, such as monoamine oxidase, thereby affecting the metabolism of neurotransmitters .
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine structure but lacks the trimethoxybenzyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine: Contains the trimethoxybenzyl group but differs in the piperazine ring structure.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(2,3,4-TRIMETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the combination of benzylpiperidine and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
特性
分子式 |
C28H38N2O4 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C28H38N2O4/c1-32-25-12-11-23(26(33-2)27(25)34-3)19-29-15-7-10-24(20-29)28(31)30-16-13-22(14-17-30)18-21-8-5-4-6-9-21/h4-6,8-9,11-12,22,24H,7,10,13-20H2,1-3H3 |
InChIキー |
YDMRCHRPYLUWKM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10883727.png)
![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)

![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)


![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)
methanone](/img/structure/B10883815.png)
